molecular formula C9H8N2O2 B12899510 5-(Methylamino)isoindoline-1,3-dione CAS No. 24264-14-0

5-(Methylamino)isoindoline-1,3-dione

Cat. No.: B12899510
CAS No.: 24264-14-0
M. Wt: 176.17 g/mol
InChI Key: QXEKSVJYGUPERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylamino)isoindoline-1,3-dione is a chemical research reagent belonging to the isoindoline-1,3-dione class, a scaffold of high significance in medicinal chemistry and drug discovery. Compounds based on the isoindoline-1,3-dione core, also known as phthalimides, are extensively investigated as key pharmacophores for developing therapeutic agents . This derivative is designed for research applications only and is not intended for diagnostic or therapeutic procedures. RESEARCH APPLICATIONS: The primary research value of this compound lies in its potential as a building block for the synthesis of novel bioactive molecules. Its structure, featuring the isoindoline-1,3-dione core with a methylamino substituent, makes it a candidate for use in neuroscience research, particularly in the design and development of acetylcholinesterase (AChE) inhibitors . Such inhibitors are a major focus in the search for treatments for neurodegenerative conditions like Alzheimer's disease. The isoindoline-1,3-dione moiety is known to interact with the peripheral anionic site of the AChE enzyme, while other aromatic systems can bind to the catalytic active site, making hybrids of this core potent dual-binding inhibitors . Furthermore, analogues of this chemical class have demonstrated other valuable research activities, including anti-inflammatory and analgesic effects in preclinical models, often through the modulation of cyclooxygenase (COX) enzymes . MECHANISTIC INSIGHTS: The isoindoline-1,3-dione core is a privileged structure in drug design. Researchers utilize this scaffold to create molecules that can modulate various biological targets. The specific mechanism of action for a given derivative is highly dependent on its overall structure and substituents. For AChE inhibitors, the phthalimide ring is known to facilitate key interactions with enzyme residues, contributing to inhibitory potency . In inflammatory research, related compounds have been shown to scavenge reactive oxygen and nitrogen species (ROS/RNS) and inhibit the production of pro-inflammatory cytokines . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24264-14-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-(methylamino)isoindole-1,3-dione

InChI

InChI=1S/C9H8N2O2/c1-10-5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4,10H,1H3,(H,11,12,13)

InChI Key

QXEKSVJYGUPERB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 5 Methylamino Isoindoline 1,3 Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 5-(Methylamino)isoindoline-1,3-dione. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the phthalimide (B116566) ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (e.g., doublets, triplets) revealing their substitution pattern and coupling with adjacent protons. The methyl group protons (CH₃) attached to the nitrogen atom would produce a singlet in the upfield region, likely around 3.0 ppm. The amino proton (NH) would also present as a singlet, though its chemical shift can be variable and may be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) group are characteristically found far downfield, typically in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between 110 and 140 ppm. The methyl carbon would be observed in the upfield region of the spectrum. The specific chemical shifts for each carbon provide a fingerprint of the molecule's carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0 (multiplet)110 - 140
Methyl (CH₃)~3.0 (singlet)~30
Amino (NH)Variable (singlet)-
Carbonyl (C=O)-165 - 170

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Imide Carbonyl (C=O)Stretching1700 - 1780
Amino (N-H)Stretching3300 - 3500
Aromatic C-HStretching> 3000
C-NStretching1350 - 1000
Aromatic C=CStretching1450 - 1600

Mass Spectrometry (MS, ESI-MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique is crucial for confirming its molecular weight and providing insights into its structural components through fragmentation analysis.

Using a soft ionization technique like Electrospray Ionization (ESI-MS), the compound can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular ion peak. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol . The ESI-MS spectrum would show a prominent peak at an m/z corresponding to the protonated molecule [M+H]⁺, which would be around 177.18.

Further fragmentation of the molecular ion can be induced to study its structural components. The fragmentation pattern would likely involve the loss of the methylamino group or cleavage of the isoindoline (B1297411) ring, providing further confirmation of the compound's structure. mdpi.com

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₉H₈N₂O₂. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric purity and elemental composition.

**Table 3: Theoretical Elemental Composition of this compound (C₉H₈N₂O₂) **

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.019108.0961.36%
Hydrogen (H)1.0188.084.59%
Nitrogen (N)14.01228.0215.90%
Oxygen (O)16.00232.0018.16%
Total 176.19 100.00%

Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The presence of a single spot after visualization (e.g., under UV light) suggests a high degree of purity. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique that provides a high-resolution separation of components in a mixture. For purity assessment, a solution of this compound is injected into an HPLC system equipped with an appropriate column (e.g., a reverse-phase C18 column) and a suitable mobile phase. The detector response is recorded as a chromatogram. A pure sample will ideally show a single, sharp peak. The area of this peak can be used to quantify the purity of the compound, often expressed as a percentage.

Mechanistic Pharmacology and Molecular Interactions of 5 Methylamino Isoindoline 1,3 Dione Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The isoindoline-1,3-dione nucleus serves as a versatile platform for designing enzyme inhibitors, with derivatives demonstrating significant activity against several key enzymes implicated in disease.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition and Active Site Binding Modes

Derivatives of isoindoline-1,3-dione have emerged as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com The inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease. nih.gov

Studies have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.govmdpi.com The phthalimide (B116566) moiety itself is recognized as a noteworthy pharmacophore that interacts with the PAS of AChE. nih.gov By designing hybrid molecules that link the isoindoline-1,3-dione fragment to other moieties, such as N-benzylpyridinium or N-benzylamine, researchers have created dual-binding inhibitors that span the gorge connecting the PAS and CAS. nih.govmdpi.com

Molecular docking studies have provided detailed insights into these binding modes. For instance, the most active compounds in one series were observed to locate within the entire enzymatic gorge of AChE, adopting a binding mode similar to the established drug donepezil. nih.gov In another series of isoindolin-1,3-dione-based acetohydrazides, the most potent AChE inhibitor, compound 8a , was shown to form four hydrogen bonds with active site residues, including Arg296 and Phe295 in the acyl pocket, and Tyr124 and Tyr337 in the PAS pocket. frontiersin.org The most potent BuChE inhibitor from that series, 8g , formed a hydrogen bond via its isoindoline-1,3-dione carbonyl group with Glu197 and a pi-pi stacking interaction with Phe329. mdpi.com Kinetic studies have revealed that these inhibitions can be competitive or non-competitive in nature. mdpi.commdpi.com

The inhibitory potency of these derivatives is often significant, with many compounds exhibiting IC50 values in the low micromolar to nanomolar range, in some cases surpassing the activity of the standard drug rivastigmine. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

Cyclooxygenase (COX-1 and COX-2) Inhibition and Selectivity Profiles

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the formation of prostaglandins. acs.org Isoindoline-1,3-dione derivatives have been investigated as inhibitors of both COX-1 and COX-2 isoforms. nih.govresearchgate.net The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs. acs.org

Research indicates that isoindoline-1,3-dione derivatives can exhibit good inhibitory activity against COX enzymes. researchgate.net The selectivity towards COX-1 or COX-2 can be modulated by structural modifications. For example, in one study, it was suggested that the amino group of the derivatives participates more effectively in binding to COX-1, whereas an aryl group is more effective for binding to the COX-2 active site. researchgate.net The introduction of an acetylenic group into the structure was explored to increase selective inhibition toward the COX-2 isoform. acs.org

Some derivatives have shown promising selectivity. Compound ZJ1 demonstrated potent blockage and ligand efficiency towards the COX-2 enzyme, with activity higher than the marketed drug Indomethacin and approaching that of Celecoxib. researchgate.netnih.gov Conversely, compound ZJ4 showed some selective ligand efficiency for COX-1. researchgate.netnih.gov Other aminoacetylenic isoindoline-1,3-dione compounds, ZM4 and ZM5 , were found to inhibit both COX-1 and COX-2 with IC50 values in the low micromolar range (3.0-3.6 µM), though they were not selective at this stage.

Table 2: Cyclooxygenase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

Investigations into Receptor-Ligand Interactions, e.g., Gamma-Aminobutyric Acid (GABA)A Receptor Modulation

The Gamma-Aminobutyric Acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for drugs treating epilepsy and anxiety. nih.gov Phthalimide derivatives have been shown to interact with GABAA receptors, suggesting a molecular basis for their observed anticonvulsant activities. nih.govnih.gov

Molecular docking simulations have been employed to understand these interactions. Studies on N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides revealed that these compounds can fit into the benzodiazepine (B76468) (BZD) binding pocket of the GABAA receptor. nih.gov The phthalimide portion of the molecule appears crucial for this interaction, forming hydrogen bonds and π–π interactions with key residues in the binding pocket. nih.gov For example, compound 5c from one study, which showed the best interaction, was predicted to have the lowest binding energy, a finding that correlated well with its superior anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. nih.gov These findings suggest that isoindoline-1,3-dione derivatives can act as positive allosteric modulators of the GABAA receptor.

Molecular Basis of Antimicrobial Activities

The isoindoline-1,3-dione scaffold is present in molecules exhibiting a wide range of biological activities, including antimicrobial effects against various pathogenic bacteria and fungi. The neutral structure and hydrophobicity of these compounds may facilitate their passage across biological membranes.

A series of newly synthesized isoindoline-1,3-dione derivatives demonstrated moderate antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungal strains. In another study, spiro[benzo[h]quinoline-7,3′-indoline]dione derivatives were evaluated for antibacterial activity, with compounds 4b and 4h showing significant effects against Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for compound 4h against E. faecalis was 375 µg/mL.

Molecular docking studies have been used to explore the potential mechanisms of action. For antimycobacterial agents, the carbonyl oxygens of the isoindoline-1,3-dione ring were found to act as hydrogen-bond acceptors, forming crucial interactions with residues like Tyr158 in the target protein. These computational insights, combined with in vitro data, help to rationalize the structure-activity relationships and guide the design of more potent antimicrobial agents based on this scaffold.

Analysis of Other Relevant Biological Targets and Signaling Pathways

Beyond cholinesterases and cyclooxygenases, the pharmacological reach of isoindoline-1,3-dione derivatives extends to other significant biological targets.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibitors of HDACs (HDACi) have emerged as a promising class of anticancer agents. The isoindoline-1,3-dione moiety has been incorporated into molecules designed as HDAC inhibitors, highlighting its versatility as a pharmacophore. mdpi.com

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): The EGFR signaling pathway is pivotal in regulating cell proliferation and survival, and its over-activation is a hallmark of many cancers. Inhibition of EGFR-TK is a validated strategy in cancer therapy. The isoindoline-1,3-dione framework has been identified as a feature in compounds with EGFR-TK inhibitory activity, suggesting its potential role in the development of novel anticancer drugs targeting this pathway. mdpi.com

In Vitro Cellular Assays for Biological Activity Profiling

A variety of in vitro cellular assays are employed to characterize the biological effects of 5-(methylamino)isoindoline-1,3-dione derivatives and to build a comprehensive activity profile. These assays are crucial for determining cytotoxicity, specific cellular responses, and for prioritizing compounds for further development.

Cytotoxicity and Cell Viability Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is frequently used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. This assay has been applied to evaluate the growth inhibitory effects of isoindoline-1,3-dione derivatives on various cancer cell lines, including human lung adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and hepatocellular carcinoma (HepG2/C3A). nih.gov

Neuroprotection Assays: In the context of neurodegenerative diseases, the neuroprotective potential of these compounds is often evaluated. For example, some potent cholinesterase inhibitors have been tested for their ability to protect PC12 neuronal cells from hydrogen peroxide (H2O2)-induced cell death. nih.gov

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is quantified using established biochemical methods. For cholinesterases, Ellman's method is a standard colorimetric assay used to determine the IC50 values of inhibitors. researchgate.net For cyclooxygenases, in vitro assays are used to measure the inhibition of both COX-1 and COX-2 isoforms to determine potency and selectivity.

Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death, assays such as Annexin V staining are used. This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

These in vitro profiles provide essential data on the potency, selectivity, and cellular effects of isoindoline-1,3-dione derivatives, guiding the structure-activity relationship studies needed to optimize these compounds as potential therapeutic agents.

Computational Chemistry and in Silico Modeling of 5 Methylamino Isoindoline 1,3 Dione Analogues

Molecular Docking Studies for Ligand-Protein Binding Pose Prediction and Affinity Scoring

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the binding modes of 5-(Methylamino)isoindoline-1,3-dione analogues and estimating their binding affinities.

Research has shown that isoindoline-1,3-dione derivatives interact with a variety of protein targets. Docking studies have been employed to investigate their binding to enzymes and receptors implicated in cancer and other diseases. For instance, in silico docking studies of N-substituted isoindoline-1,3-dione analogues have been performed against targets such as tumor necrosis factor-α (TNF-α), histone deacetylase (HDAC), and vascular endothelial growth factor (VEGF). jmpas.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the protein's binding site. jmpas.com

In one study, a series of phthalimide (B116566) derivatives with N-phenyl ring substituents were docked into the active sites of several proteins, including protein kinase and epithelial growth factor. The results indicated that compounds with specific substitutions demonstrated the highest binding affinity, suggesting their potential as inhibitors. jmpas.com For example, docking results for certain analogues showed strong binding affinity with proteins like Protein kinase (PDB ID: 3MY1), Vascular endothelial growth factor receptor (PDB ID: 2OH4), and Histone deacetylase (PDB ID: 4LXZ). jmpas.com

Another study focused on isoindoline-1,3-dione derivatives as potential inhibitors of RSK2, a kinase involved in cancer. rsc.org Molecular docking was used to predict the binding modes of these compounds within the RSK2 active site, leading to the identification of derivatives with moderate inhibitory potency. rsc.org Similarly, docking studies have been crucial in the development of isoindoline-1,3-dione-based inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. nih.gov These studies revealed that the binding affinity is influenced by the nature of the substituent at the N-position of the isoindoline-1,3-dione core. nih.gov

The following table summarizes representative docking scores for isoindoline-1,3-dione analogues against various protein targets, as reported in the literature.

Compound ClassProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Thiazo-isoindolinedione hybridsSARS-CoV-2 Main ProteaseNot SpecifiedNot SpecifiedNot Specified
N-substituted isoindoline-1,3-dionesProtein Kinase3MY1Not SpecifiedNot Specified
N-substituted isoindoline-1,3-dionesVEGF Receptor2OH4Not SpecifiedNot Specified
N-substituted isoindoline-1,3-dionesHistone Deacetylase4LXZNot SpecifiedNot Specified
Isoindoline-1,3-dione derivativesAcetylcholinesterase1EVENegative values reportedNot Specified

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational stability of the complex and the nature of interactions over time. MD simulations have been applied to analogues of this compound to validate docking poses and to study the stability of the ligand-protein complex.

In a study on isoindoline-1,3-dione derivatives as antimycobacterial agents, MD simulations were performed on the most potent compound complexed with the InhA enzyme. The stability of the protein-ligand complex was assessed by calculating the root mean square deviation (RMSD) of the protein backbone throughout the simulation. semanticscholar.orgresearchgate.net Lower RMSD values generally indicate a more stable complex. researchgate.net

MD simulations have also been used to study the dynamic behavior of isoindoline-1,3-dione derivatives targeting cholinesterases. nih.gov These simulations provide insights into how the ligand adapts its conformation within the binding pocket and how the protein structure responds to ligand binding. This information is crucial for understanding the determinants of binding affinity and selectivity.

The stability of the ligand within the binding site is often analyzed by monitoring the ligand's RMSD relative to the protein. A stable ligand will exhibit minimal fluctuations in its position and conformation. The following table illustrates typical data obtained from an MD simulation study.

SystemSimulation Time (ns)Average Protein RMSD (Å)Average Ligand RMSD (Å)Key Stable Interactions
Isoindoline-dione derivative-InhA complex100< 2.0< 1.5Hydrogen bonds, Hydrophobic contacts
Isoindoline-dione derivative-AChE complexNot SpecifiedNot SpecifiedNot Specifiedπ-π stacking, Cation-π interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For isoindoline-1,3-dione analogues, QSAR studies have been conducted to predict their activity against various biological targets. For example, a 3D-QSAR model was developed for a series of thiazolyl-pyrazoline derivatives, which share structural similarities with some isoindoline-1,3-dione analogues, to optimize their pharmacophore for improved properties. researchgate.net This model yielded a significant correlation between the structural features and the observed activity. researchgate.net

In another study, QSAR modeling was applied to a set of 1,3-dioxoisoindoline-4-aminoquinolines to predict their antiplasmodial activity. nih.gov The developed model, which was based on descriptors calculated using Density Functional Theory (DFT), was found to be robust and predictive, enabling the design of new compounds with potentially higher activity. nih.gov The model highlighted the importance of specific physicochemical and topological descriptors in determining the antiplasmodial efficacy. nih.gov

The predictive power of a QSAR model is often evaluated by its statistical parameters, as shown in the table below.

Compound SeriesBiological ActivityQSAR Model TypeKey Descriptors
Thiazolyl-pyrazoline derivativesNot Specified3D-QSAR0.78800.7341Not Specified
1,3-dioxoisoindoline-4-aminoquinolinesAntiplasmodialGFANot SpecifiedNot SpecifiedATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, topoShape

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov DFT calculations provide valuable insights into the distribution of electrons within a molecule, which governs its chemical behavior.

For isoindoline-1,3-dione analogues, DFT has been used to calculate various molecular and electronic properties. semanticscholar.org These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

DFT studies have also been employed to analyze the vibrational spectra (IR) and NMR chemical shifts of isoindoline-1,3-dione derivatives, which aids in their structural characterization. semanticscholar.org Furthermore, DFT calculations can provide information about the electrostatic potential on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net In one study, the blue region around a 2-substitution on an isoindoline-1,3-dione indicated poor electron density, suggesting involvement in hydrophobic interactions. researchgate.net

The table below presents typical electronic properties of isoindoline-1,3-dione analogues calculated using DFT.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Isoindoline-1,3-dione derivative 6Not SpecifiedNot Specified4.236
Isoindoline-1,3-dione derivative 7Not SpecifiedNot Specified4.700
1,2,3-triazole complexNot SpecifiedNot Specified1.11
Free 1,2,3-triazole ligandNot SpecifiedNot Specified5.203

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.gov

Pharmacophore models have been developed based on the structures of known active isoindoline-1,3-dione analogues. mdpi.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The goal is to create a model that can effectively distinguish between active and inactive compounds. mdpi.com

Once a robust pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential ligands. nih.gov This approach has been successfully applied to discover novel inhibitors for various targets. For instance, pharmacophore-based virtual screening has been used to identify new lead compounds for enzymes like hydroxysteroid dehydrogenases. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general applicability of this method to the isoindoline-1,3-dione scaffold is well-established in computational drug design. mdpi.com

A typical pharmacophore model is defined by a set of features and their spatial relationships, as illustrated in the table below.

Pharmacophore ModelTargetKey Pharmacophore FeaturesValidation Method
mPGES-1 InhibitorsmPGES-1Hydrogen Bond Acceptors, Hydrophobic Regions, Aromatic RingsROC Curve Analysis
SARS-CoV-2 PLpro InhibitorsSARS-CoV-2 Papain-like Protease9 features including H-bond donors/acceptors, hydrophobic, and aromatic featuresNot Specified

Structure Activity Relationship Sar Studies and Rational Design of 5 Methylamino Isoindoline 1,3 Dione Scaffolds

Impact of Substitution Patterns on the Isoindoline (B1297411) Ring System on Pharmacological Activity

Research into immunomodulatory drugs has identified the 4- and 5-positions of the isoindoline ring as "hot spots" for modification. nih.gov While lenalidomide (B1683929) features an amino group at the 4-position, extensive research has been conducted on 5-substituted derivatives. Substitution at the 5-position with groups like amides and ureas linked to various aromatic rings has led to the development of potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, with significant antiproliferative activities against various cancer cell lines. nih.gov The position of the substituent is crucial; for instance, moving the key amino group from the 4-position (as in lenalidomide) to other positions can drastically alter or abolish activity, highlighting the precise structural requirements for target engagement.

The introduction of electron-withdrawing or donating groups elsewhere on the ring can modulate the electronic properties of the phthalimide (B116566) system, influencing its interaction with the binding site. However, the primary driver of potency and the focus of much research remains the nature of the substituent at the 5-position.

Table 1: Impact of Isoindoline Ring Substitution on Biological Activity of Related Compounds This table illustrates the general principles of substitution on the isoindoline ring, using well-known analogues as examples to infer the importance of substituent placement.

CompoundKey Isoindoline Ring SubstituentPrimary Biological ActivityReference
Thalidomide (B1683933)UnsubstitutedImmunomodulatory, Anti-inflammatory wikipedia.org
Lenalidomide4-AminoPotent immunomodulator, Anti-angiogenic mdpi.com
Pomalidomide4-Amino, 7-NitroHighly potent immunomodulator, greater TNF-α inhibition than Lenalidomide wikipedia.org
5-Position Urea-Linked Derivatives5-Urea/AmidePotent TNF-α inhibitors with broad antiproliferative activity nih.gov

Role of the Methylamino Moiety and its Modifications on Target Binding and Efficacy

The exocyclic amino group at the 5-position is a cornerstone of the interaction between the ligand and the Cereblon binding pocket. In the parent compound, 5-aminoisoindoline-1,3-dione, the primary amine (-NH2) acts as a crucial hydrogen bond donor. bldpharm.com The transition to a methylamino (-NHCH3) group introduces a methyl substituent, which can influence activity in several ways:

Steric Effects: The methyl group adds bulk, which can either create a more favorable, tighter fit within a hydrophobic sub-pocket of the target protein or, conversely, introduce steric hindrance that weakens the binding interaction.

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the hydrogen bonding capability of the amine proton.

Hydrophobicity: Increased lipophilicity from the methyl group can enhance membrane permeability and hydrophobic interactions within the binding site.

Further modification of this moiety has been a key strategy for enhancing potency. Replacing the methyl group with larger and more complex functionalities is a central theme in the development of next-generation modulators. For example, creating urea (B33335) or amide linkages at the 5-amino position allows for the extension of the molecule to explore additional binding regions on the target protein, often leading to a dramatic increase in potency. These extended linkers can connect to other cyclic or aromatic groups, optimizing interactions and improving efficacy. nih.gov

Influence of N-Substituent Modifications on Biological Selectivity and Potency

The imide nitrogen of the isoindoline-1,3-dione core provides a versatile handle for chemical modification, and the nature of the N-substituent is a primary determinant of biological selectivity and potency. nih.gov This part of the molecule is often responsible for engaging with and recruiting specific substrate proteins to the E3 ligase complex for subsequent degradation.

The archetypal N-substituent in this class is the glutarimide (B196013) ring found in thalidomide and its analogues. wjbphs.com The chirality of the glutarimide ring is critical; for example, the (S)-enantiomer of thalidomide binds to Cereblon with approximately 10-fold higher affinity than the (R)-enantiomer. nih.gov This differential binding is a key factor in its stereospecific biological effects.

Beyond the glutarimide ring, a vast array of N-substituents has been explored to alter the therapeutic application of the isoindoline-1,3-dione scaffold. Studies have shown that attaching different pharmacophores can redirect the molecule's activity towards entirely different targets. For instance:

N-benzyl piperidinyl moieties have been used to create potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), relevant for Alzheimer's disease therapy. nih.gov

N-arylpiperazine substituents have been investigated for their affinity for cyclooxygenase (COX) enzymes, indicating potential as anti-inflammatory agents. nih.govresearchgate.net

N-benzyl pyridinium (B92312) hybrids have also shown potent AChE inhibitory activity. nih.gov

These examples demonstrate that by modifying the N-substituent, the core 5-(methylamino)isoindoline-1,3-dione scaffold can be adapted to target a diverse range of proteins and pathways.

Table 2: Influence of N-Substituent on Biological Target and Potency (Illustrative Examples)

N-Substituent on Isoindoline-1,3-dione CoreTarget/ActivityReported IC₅₀Reference
3-(2,6-dioxopiperidinyl) (Glutarimide)Cereblon Binding / TNF-α InhibitionMicromolar to nanomolar range depending on ring substitution nih.govnih.gov
(4-Benzylpiperazin-1-yl)ethylAcetylcholinesterase (AChE) Inhibition0.91 µM for most active derivative nih.gov
N-benzyl pyridinium hybridsAcetylcholinesterase (AChE) Inhibition2.1 - 7.4 µM nih.gov
Arylpiperazine derivativesCyclooxygenase (COX-1/COX-2) InhibitionActivity varied; some derivatives more potent than reference drugs researchgate.net

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound derivatives is not solely dependent on their static structure but also on their conformational dynamics. The molecule possesses rotational freedom around the single N-C bond that connects the isoindoline ring system to the N-substituent. nih.gov This flexibility allows the molecule to adopt different conformations in solution.

Upon binding to a biological target like Cereblon, the molecule becomes locked into a specific, lower-energy conformation. nih.gov Crystallographic studies of thalidomide enantiomers bound to CRBN reveal that while the planar phthalimide ring is firmly anchored in the binding pocket, the N-linked glutarimide ring adopts a distinct, puckered conformation. nih.govresearchgate.net For instance, the more active (S)-enantiomer presents its glutarimide ring in a relaxed C4-endo puckered conformation, whereas the (R)-enantiomer is forced into a more strained, twisted conformation. nih.govresearchgate.net

This induced-fit mechanism is critical for activity. The final conformation of the bound ligand, particularly the orientation of the N-substituent relative to the fixed isoindoline core, dictates the new surface presented by the protein-ligand complex. This new surface is responsible for recruiting specific neosubstrates for ubiquitination and subsequent degradation, which is the ultimate mechanism of action for IMiDs and related degraders. Therefore, understanding and predicting the bound conformation is essential for designing molecules with desired downstream effects.

Rational Design Strategies for Optimizing this compound Derivatives

The well-defined SAR and the wealth of structural information on isoindoline-1,3-dione interactions with Cereblon have enabled sophisticated rational design strategies. The goal is to create derivatives with improved potency, selectivity, and novel mechanisms of action.

One major strategy is the development of Cereblon E3 Ligase Modulators (CELMoDs) . researchgate.net This approach uses the this compound moiety as a "warhead" to anchor the molecule to Cereblon. The N-substituent is then systematically varied to alter the substrate specificity of the E3 ligase complex, inducing the degradation of new protein targets (neo-substrates) that are implicated in disease. nih.gov

Another powerful strategy is the incorporation of this scaffold into Proteolysis Targeting Chimeras (PROTACs) . In a PROTAC, the this compound serves as the E3 ligase-binding ligand. It is connected via a flexible linker to a separate ligand that binds to a specific protein of interest (POI). This ternary complex formation brings the POI into close proximity with the E3 ligase, leading to its ubiquitination and targeted degradation. researchgate.net

Structure-based drug design, guided by crystal structures of ligands bound to Cereblon, is crucial for these efforts. nih.gov By visualizing the binding interactions at an atomic level, chemists can rationally design modifications to improve affinity for CRBN or to optimize the geometry for recruiting a specific neo-substrate. This includes strategies like bioisosteric replacement, such as expanding the isoindoline-1,3-dione ring to an isoquinoline-1,3(2H,4H)-dione to explore new interactions within the binding site. nih.govresearchgate.net These rational approaches are accelerating the discovery of novel therapeutics based on the versatile this compound scaffold.

Future Research Directions and Advanced Methodological Applications

Development of Next-Generation Isoindoline-1,3-dione Derivatives with Tuned Selectivity

A primary focus of future research is the rational design of isoindoline-1,3-dione derivatives with precisely tuned selectivity for specific biological targets. The core structure serves as a versatile scaffold that can be systematically modified to optimize interactions with a target of interest while minimizing off-target effects. mdpi.com

Research has demonstrated that modifying substituents on the phthalimide (B116566) ring or the N-substituted moiety can dramatically alter biological activity and selectivity. For instance, in the context of neurodegenerative diseases, derivatives have been designed as selective inhibitors of cholinesterases (AChE and BuChE). nih.govnih.gov Studies have shown that the length and nature of the linker between the isoindoline-1,3-dione core and another pharmacophore, such as a benzylpiperidine or N-benzyl pyridinium (B92312) group, are critical for tuning inhibitory potency and selectivity. nih.govnih.gov Longer alkyl linkers have, in some cases, been found to enable more favorable interactions within the catalytic and peripheral anionic sites (CAS and PAS) of acetylcholinesterase. nih.gov

Another promising area is the development of selective cyclooxygenase (COX) inhibitors. By modifying the pharmacophores attached to the imide nitrogen, researchers have created derivatives with preferential activity against COX-2 over COX-1, which is a key strategy for developing anti-inflammatory agents. mdpi.comnih.gov Molecular docking studies have helped elucidate how specific structural features, such as the presence of an aromatic moiety or the nature of a linker, contribute to this selectivity by influencing interactions with key amino acid residues like Arg120 and Tyr355 in the COX-2 active site. mdpi.com Future work will likely leverage these structure-activity relationships (SAR) to create compounds with even greater selectivity, potentially leading to more effective therapeutic agents.

Table 1: Examples of Isoindoline-1,3-dione Derivatives and Their Targeted Selectivity

Compound Class Target Research Finding Citation
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids Acetylcholinesterase (AChE) Para-fluoro substituted compounds exhibited the highest inhibitory potency, demonstrating that small electronic modifications can tune activity. nih.govnih.gov
2-(diethylaminoalkyl)-isoindoline-1,3-diones AChE / BuChE Inhibitory activity and selectivity were dependent on the length of the alkyl chain, with 6-7 methylene (B1212753) groups being optimal for AChE and 8 for BuChE. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel isoindoline-1,3-dione derivatives. These computational tools can analyze vast, complex chemical spaces with a speed and precision unattainable through traditional experimental methods alone. youtube.com

In silico methods are already a staple in the field, with molecular docking studies frequently used to predict binding affinities and guide the design of new analogues. researchgate.netmdpi.comnih.gov AI and ML represent a significant leap forward, moving from simple prediction to generative design. Generative chemistry models can propose entirely new molecular structures optimized for multiple properties simultaneously, such as high target affinity, selectivity, and favorable pharmacokinetic profiles. youtube.com These models can be trained on existing libraries of isoindoline-1,3-dione compounds and their known biological activities to learn the underlying structure-activity relationships. mdpi.com

An automated "Design-Make-Test-Analyze" (DMTA) cycle, powered by AI, can drastically reduce the number of compounds that need to be synthesized and tested. youtube.com For example, ML models can predict properties like solubility and blood-brain barrier permeability, filtering out unpromising candidates early in the design phase. youtube.comnih.gov Furthermore, ML-driven retrosynthesis tools can help chemists devise efficient synthetic routes for the most promising computer-generated designs. youtube.com As more high-quality data becomes available, these AI/ML platforms will become indispensable for accelerating the discovery of next-generation isoindoline-1,3-dione-based molecules. youtube.com

Exploration of Multi-Targeting Ligands within the Isoindoline-1,3-dione Class

For complex multifactorial diseases such as Alzheimer's and cancer, a therapeutic strategy involving the modulation of a single target is often insufficient. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. researchgate.net The isoindoline-1,3-dione scaffold is an excellent starting point for developing such MTDLs due to its proven ability to serve as a pharmacophore for various targets and its synthetic accessibility. nih.govnih.gov

In Alzheimer's disease research, scientists have designed isoindoline-1,3-dione derivatives that act as dual inhibitors of both cholinesterases and β-amyloid (Aβ) aggregation. nih.gov The design strategy often involves linking the isoindoline-1,3-dione moiety, which can interact with the peripheral anionic site of AChE, to another functional group that targets the enzyme's catalytic site. nih.gov This approach aims to provide symptomatic relief (by boosting acetylcholine (B1216132) levels) and potentially modify the disease course (by preventing Aβ plaque formation). nih.govnih.gov

The concept of "designed polypharmacology" is a significant future direction, moving beyond serendipitous discoveries of promiscuous drugs to the rational design of compounds with a specific, desired multi-target profile. researchgate.net The isoindoline-1,3-dione framework can be combined with other pharmacophores to target different pathways. For instance, hybrids could be envisioned that combine cholinesterase inhibition with anti-inflammatory activity (e.g., COX inhibition) or neuroprotective functions. nih.govtandfonline.com The challenge and opportunity lie in carefully balancing the activity at each target to achieve a synergistic therapeutic effect.

Innovation in Sustainable and Efficient Synthetic Routes for Complex Analogues

As the complexity of designed isoindoline-1,3-dione analogues increases, so does the need for innovative, sustainable, and efficient synthetic methodologies. Traditional synthetic routes can be costly and generate significant chemical waste. rsc.org Consequently, the development of "green chemistry" approaches is a critical area of future research. researchgate.netresearchgate.net

Recent studies have demonstrated the feasibility of synthesizing isoindoline-1,3-dione derivatives using environmentally benign techniques. These include solventless reactions, which reduce volatile organic compound emissions, and the use of recyclable catalysts. rsc.orgresearchgate.net For example, one green approach involves the simple heating of phthalic anhydride (B1165640) with amines without any solvent, leading to high yields of the desired products. researchgate.net Other methods have employed organocatalysts in green solvents, with the added benefit that both the catalyst and solvent can be recycled, significantly reducing resource consumption. rsc.org

Future innovations will likely focus on:

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, control, and safety, especially for large-scale synthesis.

Biocatalysis: Employing enzymes to perform specific chemical transformations with high selectivity under mild conditions.

Novel Activation Methods: Exploring techniques like microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption.

Developing robust and versatile synthetic platforms, such as the Diels-Alder reaction to create complex fused-ring systems, will be essential for accessing the novel and complex molecular architectures proposed by computational design methods. rsc.org

Advanced Imaging and Biophysical Techniques for In Situ Mechanistic Studies

Understanding precisely how a molecule like 5-(Methylamino)isoindoline-1,3-dione or its derivatives function at a molecular level is crucial for rational drug design. While techniques like NMR and mass spectrometry are vital for structural confirmation, advanced biophysical and imaging methods are needed to study their dynamic interactions with biological targets in real-time and within a cellular context. nih.govgsconlinepress.com

Future research will increasingly employ a suite of advanced techniques to probe the mechanism of action:

Surface Plasmon Resonance (SPR): This label-free technique can provide detailed kinetic and affinity data on the binding of an isoindoline-1,3-dione derivative to its target protein. nih.gov SPR allows for the real-time measurement of association and dissociation rates, offering deeper insight into the binding mechanism beyond simple potency values like IC50. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and Gibbs free energy). nih.gov This information can reveal the driving forces behind the binding and is invaluable for optimizing lead compounds.

Advanced Cellular Imaging: Techniques such as Förster Resonance Energy Transfer (FRET) can be used to visualize and quantify target engagement within living cells. By tagging the target protein and using a fluorescently labeled isoindoline-1,3-dione derivative, researchers could directly observe the binding event and its downstream consequences in a biologically relevant environment.

Cryo-Electron Microscopy (Cryo-EM): For large protein targets or protein-protein complexes stabilized by an isoindoline-1,3-dione-based "molecular glue," Cryo-EM can provide high-resolution structural information, revealing the precise binding mode and any conformational changes induced by the compound.

These sophisticated methodologies will bridge the gap between computational predictions and biological outcomes, enabling a more detailed, mechanism-based approach to the development of next-generation isoindoline-1,3-dione compounds.

Q & A

Q. How can structural similarity to meglitinides guide the design of 5-(Methylamino)isoindoline-1,3-dione for hypoglycemic activity?

Methodological Answer: Structural alignment with meglitinides (a class of insulin secretagogues) can be assessed via molecular docking to predict binding affinity to sulfonylurea receptors (SUR1) in pancreatic β-cells. Pharmacological screening should include glucose-dependent insulin secretion assays in vitro (e.g., isolated islets or β-cell lines) and in vivo glycemic response tests in diabetic models. Dose-response curves and selectivity studies against off-target receptors (e.g., cardiac SUR2A) are critical to validate specificity .

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify substitution patterns. Purity can be quantified via HPLC with UV detection (λ ~250–300 nm, typical for isoindoline-diones). Complementary techniques like FT-IR (amide I/II bands) and X-ray crystallography (for solid-state conformation) provide additional structural validation .

Q. What are the critical factors in designing stability studies for this compound under varying environmental conditions?

Methodological Answer: Assess stability under accelerated conditions (e.g., 40°C/75% RH for 1–3 months) using ICH Q1A guidelines. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. Focus on hydrolytic susceptibility of the dione ring and methylamino group, particularly in aqueous buffers (pH 1–13). Stability in organic solvents (e.g., DMSO, ethanol) should also be evaluated for storage and formulation .

Advanced Research Questions

Q. What statistical experimental design methods optimize the synthesis of this compound to maximize yield and purity?

Methodological Answer: Apply factorial design (e.g., 2³ full factorial) to screen variables: reaction temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can model interactions between factors. Orthogonal design (e.g., Taguchi L9 array) reduces experimental runs while optimizing parameters like reaction time and stoichiometry. Post-synthesis purification (e.g., column chromatography gradients) should be included as a response variable .

Q. How can AI-integrated simulation tools like COMSOL Multiphysics improve reaction optimization for this compound?

Methodological Answer: Implement AI-driven kinetic modeling in COMSOL to simulate reaction pathways, identifying rate-limiting steps and optimal conditions (e.g., pressure, mixing efficiency). Machine learning algorithms (e.g., neural networks) can predict side reactions and byproduct formation based on historical data. Couple this with real-time process analytical technology (PAT) for closed-loop control in flow reactors .

Q. What strategies resolve contradictory data on the compound’s enzyme inhibition efficacy across different assay conditions?

Methodological Answer: Conduct meta-analysis of inhibition data using standardized protocols (e.g., fixed ATP concentrations in kinase assays). Evaluate assay interference (e.g., compound aggregation, solvent effects) via dose-response redundancy checks. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic activity. Cross-validate with structural analogs to isolate substituent-specific effects .

Q. How does the methylamino substitution influence reactivity in multi-step synthetic pathways?

Methodological Answer: Perform comparative studies with unsubstituted isoindoline-diones to assess electronic and steric effects. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and nucleophilic/electrophilic sites. Experimentally, track intermediates via in situ IR spectroscopy during reactions (e.g., amidation, cyclization) to identify rate changes. Substituent-directed lithiation or cross-coupling reactions may reveal regioselectivity patterns .

Q. What in silico approaches predict the environmental impact of this compound?

Methodological Answer: Use QSAR models (e.g., EPI Suite) to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR). Molecular dynamics simulations can predict adsorption to soil organic matter or microplastics. Validate with experimental soil column studies and OECD 301F ready biodegradability tests. Monitor aquatic toxicity in Daphnia magna and algal growth inhibition assays .

Notes

  • Methodological Rigor : Answers emphasize experimental design, statistical validation, and interdisciplinary approaches (e.g., computational + empirical).
  • Advanced Focus : Questions 4–8 address AI integration, data contradiction, and environmental impact, aligning with CRDC classifications for chemical engineering and materials research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.